

N-Oxalylglycine: A Tool for Interrogating Histone Demethylation

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Compound of Interest

Compound Name: *N*-Oxalylglycine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

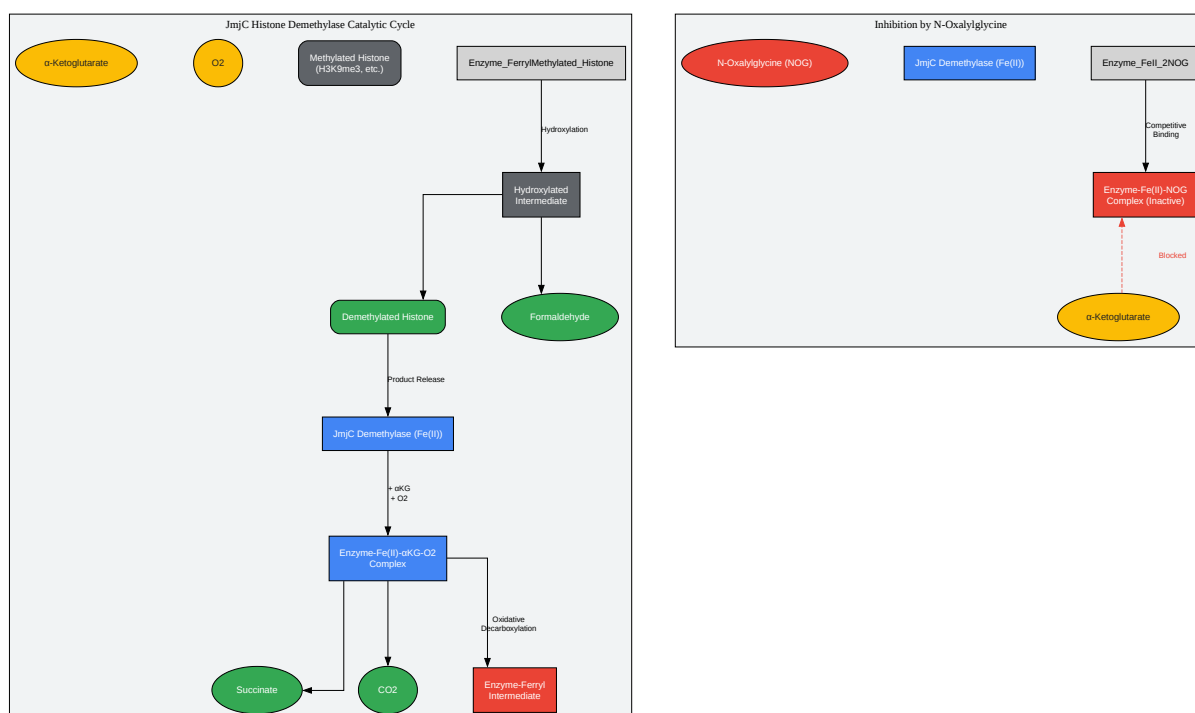
N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a structural analog of α -ketoglutarate (α -KG).^{[1][2]} This property makes it a competitive inhibitor of α -KG-dependent dioxygenases, a large family of enzymes that play crucial roles in various biological processes.^{[3][4]} Among the most prominent targets of NOG are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are key regulators of epigenetic states.^{[5][6]} By removing methyl groups from histone lysine residues, JmjC KDMs modulate chromatin structure and gene expression.^[7] The aberrant activity of these enzymes has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.^{[1][2]} NOG and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), are widely used as pan-inhibitors of JmjC domain-containing histone demethylases to study the functional roles of histone demethylation in cellular processes and to validate these enzymes as drug targets.^{[6][8]}

Mechanism of Action

N-Oxalylglycine functions as a competitive inhibitor by binding to the active site of α -KG-dependent dioxygenases, including the JmjC domain-containing histone demethylases. The catalytic mechanism of these enzymes involves the α -KG cofactor binding to a ferrous iron (Fe(II)) center within the enzyme's active site. This binding allows for the coordination of

molecular oxygen and the subsequent oxidative decarboxylation of α -KG to succinate, which in turn generates a highly reactive ferryl intermediate. This intermediate is responsible for hydroxylating the methyl group on the histone lysine residue, leading to its removal as formaldehyde.

NOG mimics the binding of α -KG to the Fe(II) center but is resistant to the oxidative decarboxylation step.^[4] This stable binding effectively blocks the binding of the endogenous α -KG cofactor, thereby inhibiting the demethylase activity of the enzyme.



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Fig. 1: Mechanism of JmjC histone demethylase inhibition by **N-Oxalylglycine**.

Data Presentation

N-Oxalylglycine exhibits inhibitory activity against a range of JmjC domain-containing histone demethylases and other α -KG-dependent dioxygenases. The following table summarizes the reported IC50 values for NOG against various enzymes.

| Target Enzyme | IC50 (μ M) | Reference |
|---------------|-----------------|-----------|
| JMJD2A | 250 | [1][8] |
| JMJD2C | 500 | [1][8] |
| JMJD2E | 24 | [1][8] |
| PHD1 | 2.1 | [1] |
| PHD2 | 5.6 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing **N-Oxalylglycine** to study histone demethylation.

Protocol 1: In Vitro Histone Demethylase Activity Assay

This protocol describes a general method for measuring the activity of a purified JmjC histone demethylase in the presence and absence of **N-Oxalylglycine**. Detection of demethylation can be achieved through various methods, including Western blotting, mass spectrometry, or fluorescence-based readouts.

Materials:

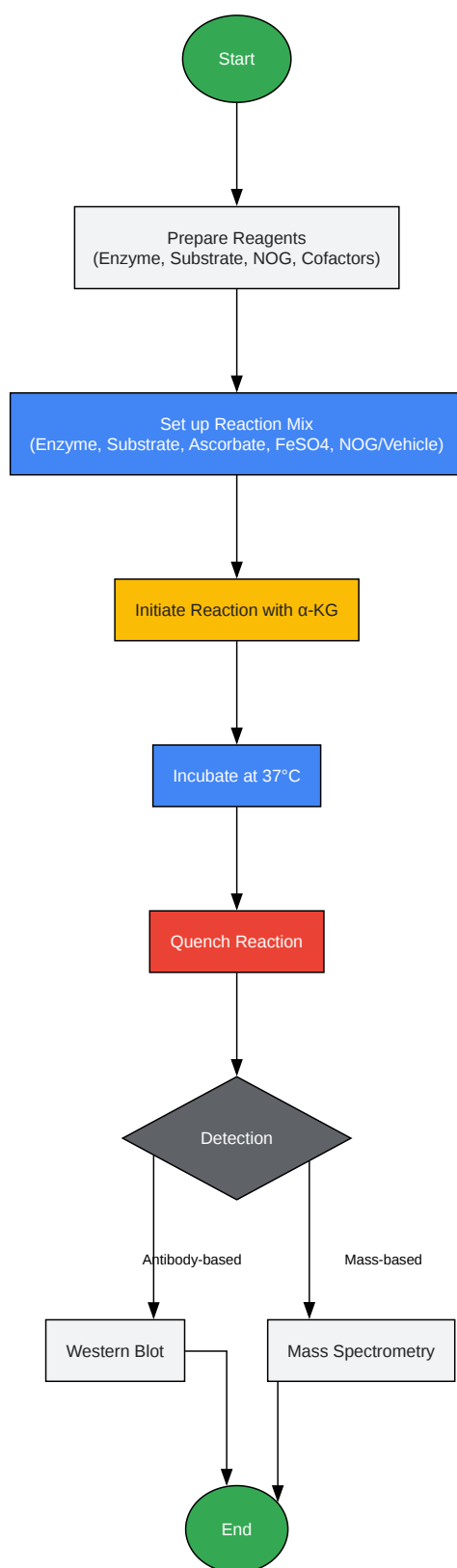
- Purified recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)
- Methylated histone substrate (e.g., H3K9me3 peptide, bulk histones)
- **N-Oxalylglycine** (NOG)
- α -Ketoglutarate (α -KG)

- Ascorbate
- Ferrous sulfate (FeSO_4)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- Reaction quench solution (e.g., EDTA, methanol)
- Detection reagents (e.g., specific antibodies for Western blotting, MALDI matrix for mass spectrometry)

Procedure:

- Prepare Assay Buffer: Prepare a fresh assay buffer containing 50 mM HEPES, pH 7.5.
- Prepare Reagent Stocks:
 - NOG: Dissolve in assay buffer to a stock concentration of 10 mM.
 - α -KG: Dissolve in assay buffer to a stock concentration of 10 mM.
 - Ascorbate: Dissolve in assay buffer to a stock concentration of 10 mM.
 - FeSO_4 : Dissolve in assay buffer to a stock concentration of 1 mM. Prepare fresh.
- Set up Reactions: In a microcentrifuge tube or a 96-well plate, assemble the following reaction components on ice:
 - Assay Buffer: to a final volume of 50 μL
 - Purified JmJc demethylase: to a final concentration of 1-5 μM
 - Methylated histone substrate: to a final concentration of 5-10 μM
 - Ascorbate: to a final concentration of 100 μM
 - FeSO_4 : to a final concentration of 10 μM

- NOG or vehicle control (assay buffer): Add NOG to the desired final concentrations for inhibition studies.
- Initiate Reaction: Start the demethylation reaction by adding α -KG to a final concentration of 100 μ M.
- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
- Quench Reaction: Stop the reaction by adding a quench solution. For Western blot analysis, add SDS-PAGE loading buffer. For mass spectrometry, add an equal volume of methanol.
- Detection:
 - Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the demethylated and methylated histone marks.
 - Mass Spectrometry: Analyze the reaction products using MALDI-TOF or LC-MS to detect the mass shift corresponding to the removal of methyl groups.



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Fig. 2: Workflow for an in vitro histone demethylase assay using **N-Oxalylglycine**.

Protocol 2: Cell-Based Histone Demethylation Assay

This protocol outlines a method to assess the effect of **N-Oxalylglycine** or its cell-permeable analog, DMOG, on histone methylation levels within cultured cells.

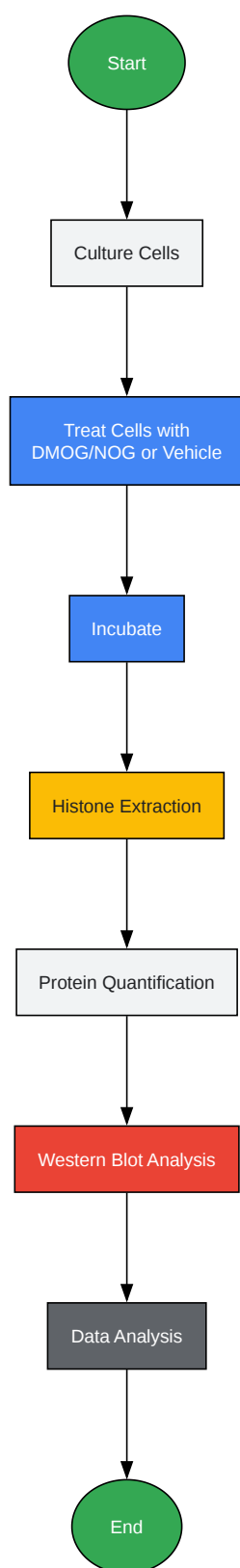
Materials:

- Cell line of interest (e.g., HeLa, HEK293T)
- Cell culture medium and supplements
- Dimethyloxalylglycine (DMOG) or **N-Oxalylglycine** (NOG)
- Vehicle control (e.g., DMSO, PBS)
- Histone extraction buffer
- SDS-PAGE and Western blotting reagents
- Primary antibodies specific for methylated histone marks (e.g., anti-H3K9me3, anti-H3K27me3) and total histone H3 (as a loading control)
- Secondary antibodies

Procedure:

- **Cell Culture:** Plate cells in a multi-well plate and grow to 70-80% confluency.
- **Compound Treatment:** Treat the cells with varying concentrations of DMOG (or NOG) or the vehicle control. Incubate for a desired period (e.g., 24-48 hours).
- **Cell Lysis and Histone Extraction:**
 - Wash the cells with ice-cold PBS.
 - Lyse the cells and extract histones using a suitable histone extraction protocol.
- **Quantify Protein:** Determine the protein concentration of the histone extracts.

- Western Blot Analysis:
 - Normalize the histone extracts by protein concentration and separate them by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against the specific histone methylation mark of interest and total histone H3.
 - Incubate with the appropriate secondary antibodies.
 - Develop the blot using a chemiluminescence detection system and visualize the bands.
- Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in histone methylation upon treatment with DMOG/NOG.



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Fig. 3: Workflow for a cell-based histone demethylation assay.

Concluding Remarks

N-Oxalylglycine is an invaluable chemical probe for studying the roles of JmjC domain-containing histone demethylases in various biological contexts. Its ability to competitively inhibit these enzymes provides a powerful tool for researchers to investigate the downstream consequences of altered histone methylation patterns. The protocols provided here offer a starting point for utilizing NOG and its derivatives in both in vitro and cellular systems to advance our understanding of epigenetic regulation and to explore the therapeutic potential of targeting histone demethylases. As with any inhibitor, it is crucial to consider its specificity and potential off-target effects, particularly its inhibition of other α -KG-dependent dioxygenases. Appropriate controls and complementary experimental approaches, such as genetic knockdown or knockout of specific demethylases, are recommended to validate findings obtained using **N-Oxalylglycine**.

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